1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of 1-acetylpiperidine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and activity.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 1-Acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 1-Acetyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 1-Acetyl-N-[2-bromo-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Comparison: Compared to its analogs, 1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide exhibits unique properties due to the trifluoromethyl group. This group enhances the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable candidate for drug development. Additionally, the trifluoromethyl group can influence the compound’s binding affinity to biological targets, potentially leading to improved efficacy and selectivity .
Properties
IUPAC Name |
1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-10(21)20-8-6-11(7-9-20)14(22)19-13-5-3-2-4-12(13)15(16,17)18/h2-5,11H,6-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUCHYJNOTDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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